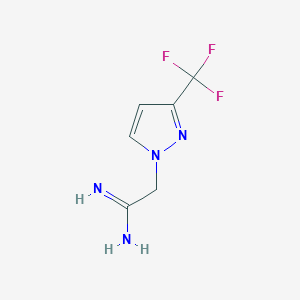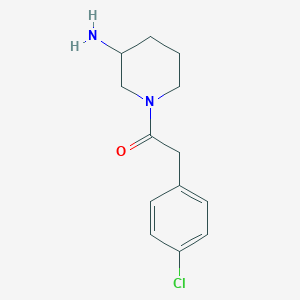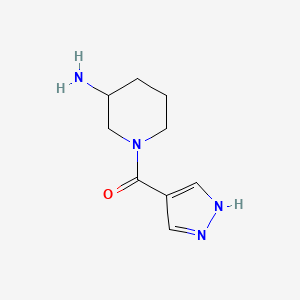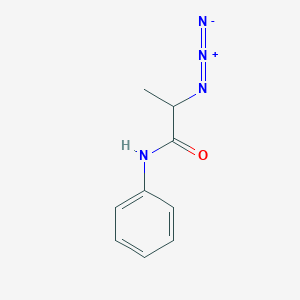
1-(3-Chloropyrazin-2-yl)piperidin-3-ol
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, such as “1-(3-Chloropyrazin-2-yl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyrazine ring via a single bond . The pyrazine ring contains a chlorine atom at the 3rd position .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research has demonstrated the synthesis and chemical characterization of compounds bearing close structural resemblance to "1-(3-Chloropyrazin-2-yl)piperidin-3-ol", highlighting their potential in the development of novel chemical entities. For instance, the synthesis, crystal structure, and biological activity of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide were described, indicating its fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Biological Activities
Compounds structurally related to "this compound" have shown promise in various biological applications. For example, a study on the aurora kinase inhibitor presented a compound that inhibits Aurora A, suggesting potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Corrosion Inhibition
Research on 6-substituted 3-chloropyridazine derivatives, including compounds with structural features similar to "this compound", showed their effectiveness as corrosion inhibitors for mild steel in acidic conditions, pointing to their potential in material science applications (Olasunkanmi et al., 2018).
Drug Synthesis and Medicinal Chemistry
The compound "this compound" and its analogs have been implicated in the synthesis of pharmacologically active molecules. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was reported, showcasing the compound's relevance in the development of cancer therapies (Fussell et al., 2012).
Theoretical Studies and Molecular Modeling
Theoretical studies and molecular modeling on related compounds offer insights into their electronic properties, molecular interactions, and potential applications in designing new molecules with desired biological or chemical properties. For example, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was explored, providing a foundation for understanding the molecular basis of receptor-ligand interactions (Shim et al., 2002).
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “1-(3-Chloropyrazin-2-yl)piperidin-3-ol” and similar compounds could involve further exploration of their synthesis, functionalization, and pharmacological application .
Mecanismo De Acción
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular and Cellular Effects
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. In the case of the ALK and ROS1 inhibitors mentioned earlier, they can prevent the growth and survival of cancer cells .
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKWYQKRROHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)
![N-[(2-Methoxyphenyl)methyl]-N-methyl-sulfamoyl chloride](/img/structure/B1464384.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)







![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)